(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as A-674563, is a small molecule inhibitor of Akt kinase. Akt is a serine/threonine kinase that plays a key role in many cellular processes, including cell survival, growth, metabolism, and proliferation. Akt is frequently dysregulated in cancer, making it an attractive target for cancer therapy. A-674563 has shown promise as a potential anticancer agent, with preclinical studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mécanisme D'action
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide inhibits Akt kinase by binding to its PH domain, which prevents its translocation to the plasma membrane and subsequent activation. Akt activation is a key step in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of Akt kinase by (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide leads to downstream effects on cell survival, growth, metabolism, and proliferation, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to its effects on Akt kinase, (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit other signaling pathways involved in cancer, including the MAPK/ERK and JAK/STAT pathways. (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to induce autophagy in cancer cells, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several advantages as a tool compound for studying Akt kinase and its role in cancer. It is a potent and selective inhibitor of Akt kinase, with minimal off-target effects. (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to be effective in preclinical models of cancer, making it a promising candidate for further development as an anticancer agent.
One limitation of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is the potential for resistance to develop over time, as is the case with many targeted therapies.
Orientations Futures
There are several potential future directions for research on (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of Akt kinase, with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, which could help to guide patient selection in clinical trials. Finally, there is interest in exploring the potential of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in combination with other anticancer agents, including chemotherapy and immunotherapy.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been described in the literature. The compound can be prepared in several steps, starting from commercially available starting materials. The synthesis involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 2-iodobenzoic acid to form an intermediate, which is then converted to the final product through a series of reactions involving cyanation and Wittig reactions.
Applications De Recherche Scientifique
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide inhibits the activity of Akt kinase and induces apoptosis in cancer cells. In vivo studies have demonstrated that (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can inhibit tumor growth and metastasis in various animal models of cancer, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O3/c1-3-25-18-11-13(8-9-17(18)24-2)10-14(12-21)19(23)22-16-7-5-4-6-15(16)20/h4-11H,3H2,1-2H3,(H,22,23)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXNLCLXUHPEF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.